molecular formula C13H13NO5 B8066831 ethyl 2-acetyl-3-(3-nitrophenyl)propenoate

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate

Cat. No.: B8066831
M. Wt: 263.25 g/mol
InChI Key: YOPMSDPIOQUWFE-UHFFFAOYSA-N
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Description

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate is an organic compound with the molecular formula C13H13NO5. It is a derivative of acetoacetic ester and contains a nitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-3-(3-nitrophenyl)propenoate typically involves the condensation of ethyl acetoacetate with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in ethanol or another suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a suitable solvent.

Major Products Formed

    Reduction: Ethyl 2-[(3-aminophenyl)methylidene]-3-oxobutanoate.

    Oxidation: Corresponding carboxylic acids or ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-(3-nitrophenyl)propenoate involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. The compound’s effects are mediated through its ability to modulate these targets, leading to various biological responses .

Comparison with Similar Compounds

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate can be compared with other similar compounds, such as:

    Ethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with the nitro group in a different position, leading to different reactivity and biological activity.

    Ethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: Another positional isomer with distinct properties.

    Ethyl 2-[(3-aminophenyl)methylidene]-3-oxobutanoate: The reduced form of the compound with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific nitrophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPMSDPIOQUWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865959
Record name Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39562-16-8
Record name Ethyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture containing m-nitrobenzaldehyde (151 g; 1.0 mole), ethyl acetoacetate (130 g; 1.0 mole), piperidine (4 mL) and glacial acetic acid (12 mL) in 200 mL benzene was refluxed for 2.5 hr while removing water (19 mL) by means of a Dean Stark trap. The dark brown reaction solution was allowed to cool to room temperature and was then water washed several times and concentrated in vacuo to give a dark yellow solid. This solid was recrystallized from ethanol to yield 182 g (69% yield) of yellow solid, m.p. 103°-106° C. Literature m.p.: S. Ruhemann, J. Chem. Soc., Vol 83, 717 (1903)--m.p. 110° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
69%

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